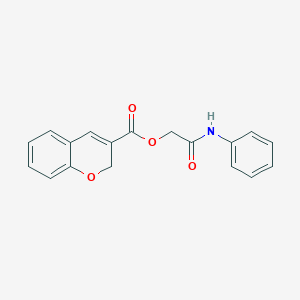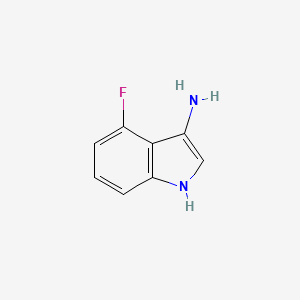
4-Fluoro-1H-indol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1H-indol-3-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For the specific synthesis of 4-Fluoro-1H-indol-3-amine, fluorinated precursors are used to introduce the fluorine atom.
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This method is optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1H-indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoro-1H-indol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-1H-indol-3-amine involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Fluoro-1H-indol-3-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other indole derivatives. Similar compounds include:
1H-indol-3-amine: Lacks the fluorine atom, resulting in different reactivity and biological activity.
4-Chloro-1H-indol-3-amine: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Properties
Molecular Formula |
C8H7FN2 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
4-fluoro-1H-indol-3-amine |
InChI |
InChI=1S/C8H7FN2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4,11H,10H2 |
InChI Key |
SPJSBDLARHSQFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



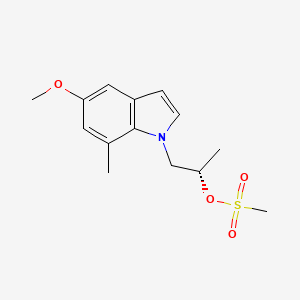
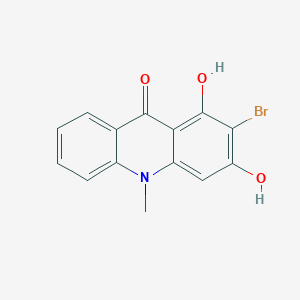
![Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12934014.png)
![4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)-1-(4-oxohex-5-yn-1-yl)pyridin-1-ium chloride](/img/structure/B12934025.png)
![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)
![5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12934045.png)
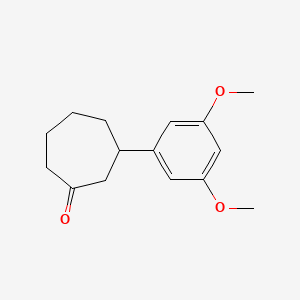
![[(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B12934063.png)
![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)
![[(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12934070.png)

